Fmoc-Ala-PAB-OH
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Overview
Description
Fmoc-Ala-PAB-OH is a peptide linker containing an Fmoc-protected amine and an alanine residue. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its cleavable nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-PAB-OH typically involves the following steps:
Fmoc Protection: The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Peptide Coupling: The Fmoc-protected amine is then coupled with alanine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Cleavage and Purification: The final product is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase synthesis, which allows for the efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala-PAB-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The free amine obtained after deprotection can be used in further coupling reactions to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DCC and NHS are frequently used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include the desired peptide conjugates and byproducts such as dibenzofulvene from Fmoc deprotection .
Scientific Research Applications
Chemistry
Fmoc-Ala-PAB-OH is used in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins .
Biology
In biological research, it is used to create peptide-based hydrogels for tissue engineering and drug delivery applications .
Medicine
In medicine, this compound is utilized in the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells .
Industry
Industrially, it is used in the production of bioconjugates for various applications, including diagnostics and therapeutics .
Mechanism of Action
Fmoc-Ala-PAB-OH acts as a cleavable linker in bioconjugates. The Fmoc group protects the amine during synthesis and is removed under basic conditions to expose the reactive amine. This amine can then participate in further conjugation reactions . The cleavable nature of the linker allows for the release of the conjugated molecule at the target site, enhancing the efficacy of the therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-Ala-PAB-OH: Another peptide linker used in ADC synthesis.
Fmoc-PABA-OH: Used in peptide synthesis and bioconjugation.
Uniqueness
Fmoc-Ala-PAB-OH is unique due to its specific combination of Fmoc protection and alanine residue, making it particularly suitable for creating stable yet cleavable linkers in bioconjugates .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties make it an essential tool in the synthesis of complex peptides and bioconjugates, contributing to advancements in targeted therapies and biomedical research.
Properties
Molecular Formula |
C25H24N2O4 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C25H24N2O4/c1-16(24(29)27-18-12-10-17(14-28)11-13-18)26-25(30)31-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23,28H,14-15H2,1H3,(H,26,30)(H,27,29)/t16-/m0/s1 |
InChI Key |
NBKLFZDMMXXIMC-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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